molecular formula C39H70N8O9 B14241102 H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH CAS No. 245341-83-7

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH

Katalognummer: B14241102
CAS-Nummer: 245341-83-7
Molekulargewicht: 795.0 g/mol
InChI-Schlüssel: UCTVBKKVYPQHNA-NLXVKQHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH is a peptide composed of the amino acids alanine, valine, leucine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can break disulfide bonds within the peptide.

    Substitution: This reaction can replace specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: can be compared to other similar peptides, such as:

These peptides share similar amino acid sequences but differ in their specific compositions and functions. The uniqueness of This compound lies in its specific sequence, which determines its unique properties and applications.

Eigenschaften

CAS-Nummer

245341-83-7

Molekularformel

C39H70N8O9

Molekulargewicht

795.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H70N8O9/c1-19(2)16-26(42-36(52)30(22(7)8)45-33(49)25(12)41-32(48)24(11)40)34(50)43-27(17-20(3)4)38(54)47-15-13-14-29(47)35(51)46-31(23(9)10)37(53)44-28(39(55)56)18-21(5)6/h19-31H,13-18,40H2,1-12H3,(H,41,48)(H,42,52)(H,43,50)(H,44,53)(H,45,49)(H,46,51)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI-Schlüssel

UCTVBKKVYPQHNA-NLXVKQHPSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.